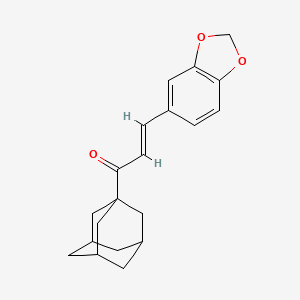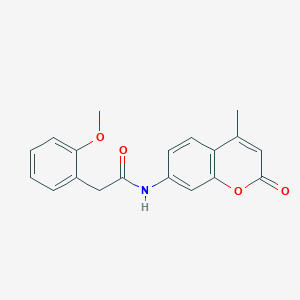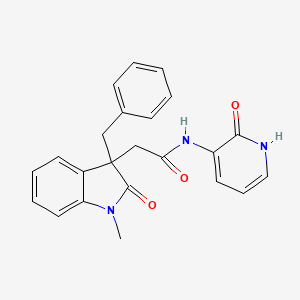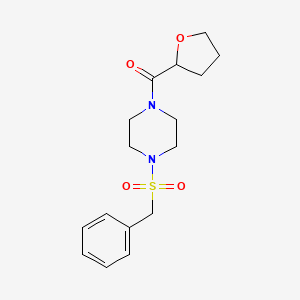
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, also known as ABD, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. ABD belongs to the class of chalcones, which are compounds that have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it has been suggested that 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one exerts its biological activities through various pathways such as the inhibition of NF-κB signaling pathway, the modulation of MAPK signaling pathway, and the induction of apoptosis via the activation of caspases.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes such as the inhibition of COX-2 expression, the downregulation of iNOS expression, the inhibition of MMP-9 expression, and the induction of G2/M cell cycle arrest. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to increase the expression of p53 and Bax, which are involved in the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments include its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research on 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections. In addition, the development of novel drug delivery systems that can improve the solubility and stability of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one can be achieved through a three-step reaction starting from 1-adamantylamine and 1,3-benzodioxole-5-carboxaldehyde. The first step involves the condensation of 1-adamantylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol. The second step involves the oxidation of the hydroxyl group to a ketone group using Jones reagent. The final step involves the elimination of a water molecule to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses such as herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
(E)-1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(4-2-13-1-3-17-18(8-13)23-12-22-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,14-16H,5-7,9-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBLHGGKOIRPM-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)

![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)
![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)

![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
